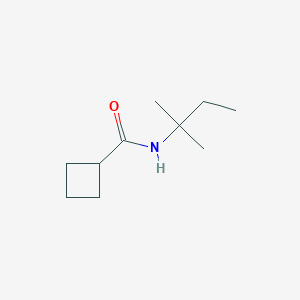
N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) and is used as an antidepressant. The compound is a benzoxazine derivative and has a unique structure that makes it a potent inhibitor of MAO-A. The compound was first synthesized in the late 1970s and has been extensively studied for its antidepressant properties.
Mecanismo De Acción
N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide works by inhibiting the activity of MAO-A, which is responsible for the breakdown of serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression.
Biochemical and Physiological Effects:
N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. This can help alleviate symptoms of depression, such as low mood, loss of interest in activities, and feelings of worthlessness. N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has also been shown to have neuroprotective effects and may help prevent the degeneration of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide is that it is a reversible inhibitor of MAO-A, which means that it has fewer side effects compared to irreversible MAO inhibitors. N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide is also well-tolerated and has a low risk of drug interactions. However, one limitation of N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide is that it may not be effective for all types of depression. It is also not recommended for use in patients with a history of bipolar disorder or a family history of bipolar disorder.
Direcciones Futuras
Future research on N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide could focus on its potential use in other psychiatric disorders, such as anxiety disorders and obsessive-compulsive disorder. It could also be studied for its neuroprotective effects and potential use in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on developing more potent and selective MAO-A inhibitors with fewer side effects.
Métodos De Síntesis
The synthesis of N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves the reaction of 2-amino-5-methylthiazole with 4-chloro-3-nitrobenzoic acid to form 2-(4-chloro-3-nitrobenzamido)-5-methylthiazole. This intermediate is then reacted with methylsulfonyl chloride to form N-methylsulfonyl-2-(4-chloro-3-nitrobenzamido)-5-methylthiazole. Finally, the benzoxazine ring is formed by reacting the intermediate with sodium hydroxide and acetic anhydride.
Aplicaciones Científicas De Investigación
N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has been extensively studied for its antidepressant properties. It is a selective inhibitor of MAO-A, which is responsible for the breakdown of serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression.
Propiedades
IUPAC Name |
N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c1-18(15,16)12-10(14)6-2-3-7-8(4-6)17-5-9(13)11-7/h2-4H,5H2,1H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPSCDOSFUKLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC2=C(C=C1)NC(=O)CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxynaphthalene-1-carbonyl)piperidine-3-carboxamide](/img/structure/B7514442.png)
![1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea](/img/structure/B7514449.png)

![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] (E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoate](/img/structure/B7514466.png)

![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)
![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)
![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)
![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)

![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)
![2-[Cyclohexyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7514528.png)

![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)